1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
Description
1-Cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core linked to a piperazine ring substituted with a cyclobutyl group. This scaffold is notable for its role in kinase inhibition, particularly targeting Janus kinases (JAKs) and other tyrosine kinases, which are critical in inflammatory and oncogenic pathways .
Properties
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-2-11(3-1)18-6-8-19(9-7-18)14-12-4-5-15-13(12)16-10-17-14/h4-5,10-11H,1-3,6-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCBDDJDRVFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving a suitable pyrrole derivative and a nitrile compound under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.
Attachment of the Piperazine Moiety: The final step involves the coupling of the pyrrolopyrimidine core with piperazine under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves the inhibition of specific kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
The pyrrolo[2,3-d]pyrimidine core is conserved across many kinase inhibitors, but substituents on the piperazine/piperidine ring and adjacent functional groups significantly influence activity. Key analogs include:
Cycloalkyl-Substituted Piperazine Derivatives
- Comparative 2 ({1-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile): Features a cyclopentyl group instead of cyclobutyl.
- Comparative 4 ({1-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclohexyl}acetonitrile): The cyclohexyl substituent further increases hydrophobicity, which could enhance plasma protein binding but reduce solubility .
Aromatic and Halogenated Derivatives
- 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride : Incorporates a chlorobenzyl group, introducing halogen-based electronic effects that may enhance target binding through hydrophobic or dipole interactions .
Piperidine-Based Analogs
Physicochemical Properties
*Estimated based on core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
